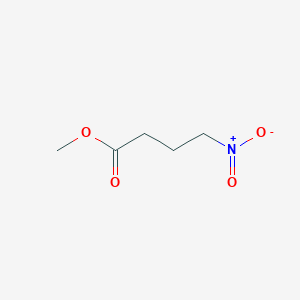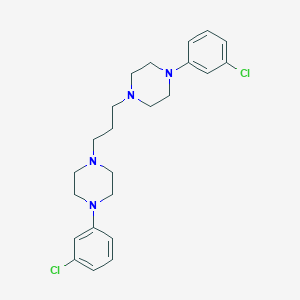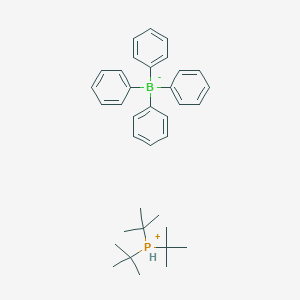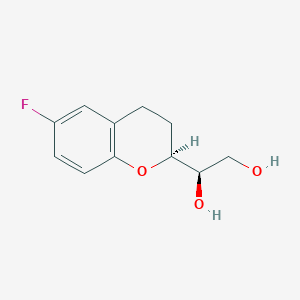![molecular formula C11H15ClO3 B135817 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) CAS No. 137180-64-4](/img/structure/B135817.png)
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI), also known as OSDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. OSDC is a spiroketone, which means it contains a unique structural motif that has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, which may explain its antibacterial activity. 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression, which may explain its anticancer activity.
Effets Biochimiques Et Physiologiques
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of gene expression. It has also been found to exhibit low toxicity in vitro, making it a potential candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is its broad-spectrum activity against bacterial and fungal strains, which makes it a potential candidate for the development of new antibiotics. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI), including the optimization of its synthesis method to improve yield and purity, the elucidation of its mechanism of action, and the development of new derivatives with improved activity and selectivity. In addition, further studies are needed to evaluate the safety and efficacy of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) in vivo and to explore its potential applications in drug discovery and development.
Méthodes De Synthèse
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with an aldehyde followed by a Michael addition reaction with a chloroacetyl chloride. The final product is obtained through a spirocyclization reaction using a Lewis acid catalyst. The yield of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and choice of solvent.
Applications De Recherche Scientifique
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
137180-64-4 |
|---|---|
Nom du produit |
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) |
Formule moléculaire |
C11H15ClO3 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H15ClO3/c12-7-9(13)8-6-10(14)15-11(8)4-2-1-3-5-11/h8H,1-7H2 |
Clé InChI |
PKSKXRXSHMEHSH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)CCl |
SMILES canonique |
C1CCC2(CC1)C(CC(=O)O2)C(=O)CCl |
Synonymes |
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



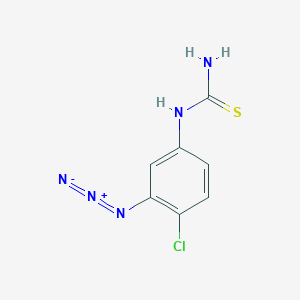
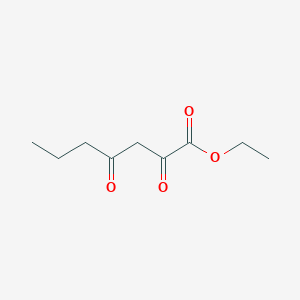
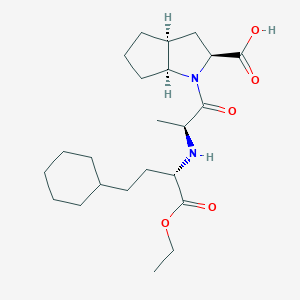
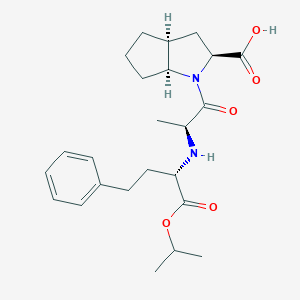
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)
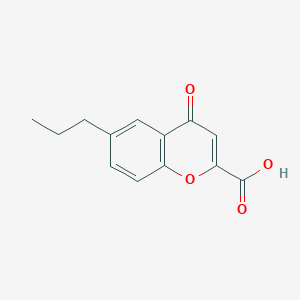
![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

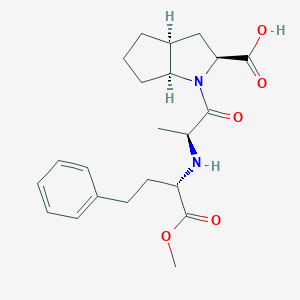
![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
